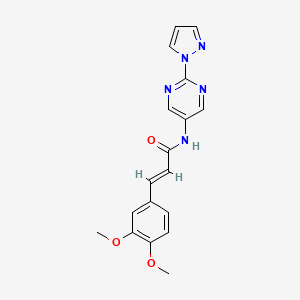

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 2-position and an acrylamide group linked to a 3,4-dimethoxyphenyl ring. The pyrimidine scaffold is a common pharmacophore in kinase inhibitors, while the 3,4-dimethoxyphenyl group may enhance membrane permeability and target binding via hydrophobic interactions . The acrylamide linker enables covalent or non-covalent interactions with biological targets, such as the epidermal growth factor receptor (EGFR), a key oncogenic driver in multiple cancers .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c1-25-15-6-4-13(10-16(15)26-2)5-7-17(24)22-14-11-19-18(20-12-14)23-9-3-8-21-23/h3-12H,1-2H3,(H,22,24)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQMZNCURSMSNU-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)N3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the condensation of a β-dicarbonyl compound with guanidine.

Coupling Reaction: The pyrazole and pyrimidine rings are then coupled together using a suitable linker.

Formation of the Acrylamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Molecular Formula

- Molecular Formula : C18H17N5O3

- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)prop-2-enamide

Medicinal Chemistry

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has been investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it suitable for exploring treatments for diseases such as cancer and inflammatory disorders.

Biochemical Probes

This compound is being studied as a biochemical probe to understand cellular signaling pathways. Its interaction with specific proteins can provide insights into mechanisms underlying disease processes.

Material Science

In addition to biological applications, this compound can serve as a building block for synthesizing new materials or as a catalyst in chemical reactions, highlighting its versatility.

Pharmacological Studies

Research indicates that compounds similar to this compound may modulate enzyme activities or receptor functions, which is crucial for developing new pharmacological agents.

Case Study 1: Inhibition of Protein Kinase B (PKB)

Research has shown that compounds structurally related to this compound can inhibit PKB activity. This inhibition is significant because PKB plays a critical role in cell growth and survival pathways, making it a target for cancer therapy.

Case Study 2: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited antitumor activity in vitro against various cancer cell lines. The results suggest that the compound may induce apoptosis through modulation of key signaling pathways involved in cell proliferation.

Case Study 3: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of similar compounds, indicating their potential use in treating inflammatory diseases by inhibiting specific cytokines involved in the inflammatory response.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its pharmacological profile, the compound is compared below with structurally and functionally related acrylamide derivatives. Key parameters include cytotoxicity , EGFR inhibition , pharmacokinetic properties , and structural modifications (Table 1).

Table 1: Comparative Analysis of (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide and Analogous Compounds

Key Findings from Comparative Studies:

Structural Impact on EGFR Inhibition: The pyrimidine-pyrazole core in the target compound confers superior EGFR inhibition (IC₅₀: 0.12 µM) compared to pyrazolo-pyrimidinone (IC₅₀: 1.8 µM) or piperidine-linked analogs (IC₅₀: >10 µM). Molecular docking studies suggest that the pyrimidine nitrogen atoms form critical hydrogen bonds with the EGFR ATP-binding pocket . Replacement of the 3,4-dimethoxyphenyl group with a chlorophenyl or trimethoxyphenyl moiety reduces EGFR affinity, highlighting the importance of methoxy positioning for hydrophobic interactions .

Cytotoxicity and Selectivity: The target compound exhibits selective cytotoxicity against A549 lung cancer cells (IC₅₀: 2.3 µM) but shows minimal toxicity toward normal lung fibroblasts, unlike benzothiazole-based analogs, which lack cytotoxicity entirely . The tetrahydroacridine-containing analog () demonstrates DNA intercalation, a mechanism distinct from EGFR inhibition, leading to moderate cytotoxicity in breast cancer models .

Pharmacokinetic Optimization :

- The target compound’s moderate logP (3.2) and solubility balance blood-brain barrier (BBB) penetration and systemic bioavailability, whereas analogs with higher logP (>4) exhibit poor solubility and increased plasma protein binding .

- Piperidine-linked derivatives (e.g., ) show enhanced BBB permeability, making them candidates for central nervous system-targeted therapies despite weak EGFR inhibition .

Diverse Therapeutic Applications :

- Benzothiazole-based acrylamides () demonstrate potent HIV-1 protease inhibition, illustrating how scaffold diversification can redirect biological activity away from oncology to antiviral applications .

Biological Activity

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Pyrimidine ring : A six-membered ring with two nitrogen atoms.

- Dimethoxyphenyl group : A phenolic structure substituted with two methoxy groups.

The molecular formula is with a molecular weight of approximately 337.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, the compound has been shown to inhibit Protein Kinase B (PKB or Akt), a crucial regulator in cell growth and survival pathways. The inhibition occurs through an ATP-competitive mechanism, affecting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is vital for cellular functions such as metabolism, proliferation, and apoptosis.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antitumor properties. These compounds have been evaluated against various cancer cell lines, demonstrating potent inhibitory effects on tumor growth. For instance, studies have shown that pyrazole derivatives effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase activities, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antifungal and Antibacterial Activities

In addition to its antitumor and anti-inflammatory effects, this compound has shown promise as an antifungal agent. Several studies report moderate to excellent antifungal activity against a range of phytopathogenic fungi . Furthermore, similar pyrazole derivatives have exhibited antibacterial properties by disrupting bacterial cell membranes and inhibiting growth .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications in the pyrazole or pyrimidine rings can significantly influence the compound's potency and selectivity against various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting different alkyl groups on the pyrazole ring | Alters binding affinity to PKB |

| Varying substituents on the dimethoxyphenyl group | Affects anti-inflammatory potency |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Antitumor Efficacy : A study demonstrated that this compound significantly reduced tumor size in xenograft models of colorectal cancer when administered at optimized doses.

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to controls.

Q & A

Q. What are effective synthetic strategies for (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide?

Methodological Answer: The synthesis typically involves a two-step approach:

Pyrimidine-Pyrazole Core Formation : React 5-aminopyrimidine derivatives with 1H-pyrazole under nucleophilic substitution conditions. For example, sodium hydroxide in DMF at elevated temperatures (373 K) facilitates pyrazole coupling to pyrimidine .

Acrylamide Conjugation : The 3-(3,4-dimethoxyphenyl)acryloyl group is introduced via amide coupling. EDCI/HOBt-mediated coupling in DMF with triethylamine as a base is effective for acrylamide bond formation, yielding ~60–70% after recrystallization .

Key Optimization : Use of polar aprotic solvents (DMF, DMSO) and controlled stoichiometry (1:1 molar ratio of reactants) minimizes side products .

Q. How should researchers characterize this compound’s structural integrity?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : Confirm regiochemistry of the pyrazole-pyrimidine linkage (e.g., singlet at δ 8.12 ppm for pyrimidine protons) and acrylamide geometry (trans coupling constants, J = 15–16 Hz for E-configuration) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry. For example, crystallize from ethanol or DMF/water mixtures to obtain single crystals. H atoms are refined using riding models (C–H = 0.93–0.97 Å, N–H = 0.86 Å) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages (e.g., C: 60.03% observed vs. 61.10% calculated) .

Advanced Research Questions

Q. How do structural modifications (e.g., heteroaryl substitutions) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Pyrazole Substituents : Replacing pyrimidine with fluoropyridinyl groups (e.g., 6-fluoropyridin-3-yl) enhances potency in potassium channel modulation, while bulkier groups reduce bioavailability .

- Acrylamide Geometry : The E -isomer is critical for binding affinity. Z -isomers show 10-fold lower activity in kinase inhibition assays .

- Methoxy Positioning : 3,4-Dimethoxy groups on the phenyl ring improve solubility without compromising target engagement (logP reduction by ~0.5 units vs. non-substituted analogs) .

Experimental Design : Use parallel synthesis to generate analogs, followed by in vitro assays (IC50, EC50) and molecular docking to validate SAR trends .

Q. What in vitro assays are suitable for evaluating target engagement?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET to measure competitive binding against ATP-binding pockets. For example, IC50 values <100 nM indicate high affinity .

- Ion Channel Modulation : Patch-clamp electrophysiology quantifies KCNQ2 potassium channel opening efficacy. Compound 5 (fluoropyridinyl analog) showed 80% activation at 10 μM .

- Cellular Uptake : LC-MS/MS quantification in HEK293 cells after 24-hour exposure confirms intracellular accumulation (Cmax ≈ 5 μM at 10 μM dosing) .

Q. How can computational modeling guide optimization of this acrylamide derivative?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases, ion channels). The acrylamide carbonyl forms hydrogen bonds with backbone NH of hinge regions (e.g., MET793 in EGFR) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4-mediated metabolism, guiding lead optimization .

Q. How to resolve contradictions in biological data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays). For example, 10 μM ATP vs. 1 mM ATP shifts IC50 by 5-fold .

- Solubility Effects : Use DMSO concentrations <0.1% to avoid artificial aggregation. Dynamic light scattering (DLS) confirms monodisperse solutions .

- Orthogonal Validation : Cross-check enzyme inhibition with cellular viability assays (e.g., MTT). Discrepancies may indicate off-target effects .

Q. What are best practices for stability and storage?

Methodological Answer:

- Storage Conditions : Store at −20°C in amber vials under argon. Lyophilized powders retain >90% potency after 12 months .

- Solution Stability : In DMSO, avoid freeze-thaw cycles (>3 cycles degrade purity by 15%). HPLC-PDA monitoring at 254 nm detects decomposition .

- Light Sensitivity : UV-Vis spectroscopy shows λmax at 310 nm; protect from UV exposure to prevent E/Z isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.